molecular formula C16H16N2O3S B2418666 2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid CAS No. 460736-19-0

2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid

Cat. No.: B2418666
CAS No.: 460736-19-0
M. Wt: 316.38
InChI Key: RLDOUQCKWUTHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid” is a chemical compound with the molecular formula C14H13NO2S . It is used for research purposes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 259.32 . The predicted properties include a melting point of 169.18°C, a boiling point of approximately 400.00°C at 760 mmHg, a density of approximately 1.3 g/cm3, and a refractive index of n20D 1.65 .

Scientific Research Applications

Novel Herbicides Development

Research into nicotinic acid derivatives, like the compound , has shown potential applications in the development of novel herbicides. Studies on similar compounds have demonstrated significant herbicidal activity against various plant species. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides, which are related in structure, have exhibited excellent herbicidal activity. These findings suggest that by exploring the structure-activity relationships, new and more effective herbicides could be developed targeting monocotyledonous weeds, indicating a potential application for derivatives of nicotinic acid in agricultural sciences (Chen Yu et al., 2021).

Receptor Mediated Lipid Regulation

Nicotinic acid has been identified to mediate its anti-lipolytic effect in adipose tissue through G-protein-coupled receptors, specifically PUMA-G in mice and HM74 in humans. This interaction leads to a decrease in cAMP levels within adipose tissue, thereby inhibiting lipolysis. Such mechanisms underline the therapeutic applications of nicotinic acid and its derivatives in treating dyslipidemia, offering insights into how similar compounds might be leveraged for managing lipid disorders through receptor-mediated pathways (S. Tunaru et al., 2003).

Industrial Production Techniques

Considering the environmental impact and the need for sustainable chemistry, research into nicotinic acid production methods reveals the importance of developing green and efficient industrial processes. A literature review highlighted various ecological methods for producing nicotinic acid from commercially available raw materials. This approach not only aligns with the principles of green chemistry but also addresses the environmental concerns associated with traditional production methods, such as the emission of greenhouse gases. The exploration of such sustainable production techniques for nicotinic acid and its derivatives emphasizes their relevance beyond pharmaceutical applications, extending into environmental science and industrial manufacturing (Dawid Lisicki et al., 2022).

Antioxidant and Vasorelaxant Properties

Research on thionicotinic acid derivatives, closely related to the compound , has demonstrated their potential as antioxidants and vasorelaxants. These compounds have shown to exert significant effects on the vasorelaxation of rat thoracic aorta as well as displaying antioxidative activity. Such findings suggest a novel class of compounds that could be developed into therapeutics for cardiovascular diseases, highlighting the versatility of nicotinic acid derivatives in medical research (Supaluk Prachayasittikul et al., 2010).

Safety and Hazards

Safety precautions should be taken when handling this compound. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored at room temperature .

Properties

IUPAC Name

2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10-5-6-11(2)13(8-10)18-14(19)9-22-15-12(16(20)21)4-3-7-17-15/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDOUQCKWUTHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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